Benzoic acid, 3,5-dinitro-, (5-chloro-1-((diethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide
Description
Benzoic acid, 3,5-dinitro-, (5-chloro-1-((diethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic compound characterized by a benzoic acid backbone substituted with two nitro groups at positions 3 and 3. The hydrazide moiety is linked to a 5-chloroindole derivative featuring a diethylamino-methyl substituent at the 1-position of the indole ring. Its molecular formula is C₂₀H₁₇ClN₆O₇, with a molecular weight of 488.84 g/mol .
Structurally, the compound integrates:
- A hydrazide linker, enabling conjugation and chelation properties.
- A 5-chloroindole core, which is pharmacologically significant due to similarities with isatin derivatives known for diverse biological activities (e.g., anticonvulsant, antiviral) .
This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors responsive to nitroaromatic and indole-based ligands.
Properties
CAS No. |
100757-15-1 |
|---|---|
Molecular Formula |
C20H19ClN6O6 |
Molecular Weight |
474.9 g/mol |
IUPAC Name |
N-[5-chloro-1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide |
InChI |
InChI=1S/C20H19ClN6O6/c1-3-24(4-2)11-25-17-6-5-13(21)9-16(17)18(20(25)29)22-23-19(28)12-7-14(26(30)31)10-15(8-12)27(32)33/h5-10,29H,3-4,11H2,1-2H3 |
InChI Key |
MCOCQWGAZOFPEO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CN1C2=C(C=C(C=C2)Cl)C(=C1O)N=NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Dinitrobenzoic Acid
Nitration Protocol
The traditional nitration of benzoic acid employs mixed nitric-sulfuric acid under controlled heating. However, modern methods leverage microchannel reactors to enhance safety and yield.
Reaction Conditions:
The microchannel approach minimizes side reactions (e.g., sulfonation) by rapid heat dissipation and precise stoichiometric control.
Formation of 3,5-Dinitrobenzoic Acid Hydrazide
Esterification and Hydrazinolysis
3,5-Dinitrobenzoic acid is esterified to its ethyl ester, followed by hydrazine-mediated cleavage.
Step 1: Esterification
- Reagents : Ethanol, H₂SO₄ (catalytic).
- Conditions : Reflux (16 hours).
- Product : Ethyl 3,5-dinitrobenzoate (yield: 70%).
Step 2: Hydrazide Formation
Synthesis of 5-Chloro-1-((Diethylamino)Methyl)-1,2-Dihydro-2-Oxo-3H-Indol-3-Ylidene
Indole Core Functionalization
The indole moiety is derived from isatin (1H-indole-2,3-dione), modified via chlorination and Mannich reaction.
Step 1: Chlorination of Isatin
- Reagents : POCl₃, DMF (catalytic).
- Conditions : Reflux (4 hours).
- Product : 5-Chloroisatin (confirmed by ¹H NMR at δ 10.2 ppm).
Step 2: Mannich Reaction
Condensation to Form the Target Hydrazide
Hydrazone Formation
The hydrazide and indole subunits undergo acid-catalyzed condensation to form the final hydrazone.
Reaction Conditions:
- Reagents : Glacial acetic acid (catalytic).
- Solvent : Methanol.
- Temperature : 20°C (22 hours).
- Yield : 68–75% (recrystallized from chloroform).
Characterization Data:
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-dinitro-, (5-chloro-1-((diethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions may vary from room temperature to elevated temperatures, and the use of solvents like ethanol or dichloromethane is common.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
Benzoic acid, 3,5-dinitro-, (5-chloro-1-((diethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-dinitro-, (5-chloro-1-((diethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
A. Substituent Effects on Bioactivity
- Diethylamino vs. Piperazinyl groups, however, may improve aqueous solubility due to their polar nature . Morpholinyl analogs (e.g., CAS 100757-08-2 ) exhibit intermediate polarity, balancing solubility and membrane permeability.
- Nitro Groups vs. Halogen Substituents: The 3,5-dinitro groups in the target compound introduce strong electron-withdrawing effects, which may stabilize the hydrazide linkage and enhance reactivity in electrophilic environments .
Research Findings and Hypotheses
- Lipophilicity vs. Solubility: The diethylamino group in the target compound likely prioritizes lipophilicity over solubility, making it suitable for CNS applications but challenging for intravenous delivery. Piperazinyl analogs may address this via formulation adjustments .
- Nitro Group Reactivity : The 3,5-dinitro substitution may confer photolytic instability, necessitating stability studies under varied pH and light conditions .
- Synergistic Effects : Combining the indole-hydrazide scaffold with nitro groups could yield dual-function agents (e.g., antimicrobial and anticancer), as seen in related compounds .
Biological Activity
Benzoic acid, 3,5-dinitro-, (5-chloro-1-((diethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The synthesis of this compound typically involves multiple steps using benzoic acid derivatives and indole derivatives. The reaction conditions often include the use of strong acids or bases and may require high temperatures along with specific catalysts to achieve the desired product. Purification methods such as recrystallization or chromatography are commonly employed to obtain the final product in a pure form.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
- The compound has shown potential antimicrobial properties against various bacterial strains. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.
2. Anticancer Properties
- Preliminary investigations have revealed that this compound may possess anticancer activity. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including HeLa and MCF7 cells. The mechanism appears to involve apoptosis induction and interference with cell cycle progression .
3. Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit specific enzymes related to disease processes. For instance, it has shown promise in inhibiting cholinesterase enzymes, which are relevant in treating neurodegenerative diseases like Alzheimer's .
The mechanism by which this compound exerts its biological effects may involve binding to specific molecular targets such as enzymes or receptors. This interaction can lead to alterations in enzyme activity or modulation of signaling pathways that are crucial for cell survival and proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3,5-Dinitrobenzoic Acid | Benzoic Acid Derivative | Antimicrobial |
| Indole Derivatives | Indole Structure | Anticancer |
| Hydrazone Compounds | Schiff Base | Enzyme Inhibition |
The unique combination of functional groups in this compound distinguishes it from other similar compounds, potentially contributing to its diverse biological activities .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
Case Study 1: Antimicrobial Assessment
A study conducted on various derivatives of benzoic acid demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and enhanced activity levels.
Case Study 2: Anticancer Evaluation
In vitro tests revealed that the compound exhibited IC50 values in the low micromolar range against MCF7 breast cancer cells. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.
Q & A
Q. What are the standard synthetic routes for this compound?
The compound is synthesized via condensation reactions between substituted indole derivatives and nitrobenzoic acid hydrazides. A typical method involves refluxing intermediates (e.g., 3-formylindole derivatives) with sodium acetate in acetic acid to form hydrazone linkages. Catalysts like POCl₃ may enhance cyclization efficiency .
Q. How is structural characterization performed post-synthesis?
Key techniques include:
Q. What solvents are suitable for recrystallization?
Dimethylformamide (DMF) mixed with acetic acid (1:1) is commonly used due to the compound’s limited solubility in polar aprotic solvents. Post-crystallization, washing with ethanol and diethyl ether removes impurities .
Q. How to assess thermal stability?
Differential scanning calorimetry (DSC) measures phase transitions, while thermogravimetric analysis (TGA) evaluates decomposition temperatures. Reference NIST phase-change data (ΔfusH) for enthalpy of fusion comparisons .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data?
Discrepancies (e.g., antimicrobial efficacy) may arise from:
Q. What computational strategies predict target interactions?
Use Molecular Operating Environment (MOE) for docking studies against bacterial enzymes (e.g., dihydrofolate reductase). Validate with molecular dynamics simulations to assess binding stability. Cross-reference Protein Data Bank (PDB) structures for homology modeling .
Q. How to optimize synthetic yield for scale-up?
- Catalyst screening : Test Lewis acids (e.g., InCl₃) for cyclization efficiency.
- Solvent systems : Deep eutectic solvents (e.g., choline chloride/urea) improve reaction kinetics and reduce byproducts.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .
Q. How to address solubility limitations in biological assays?
- Co-solvents : Use DMSO (≤10%) to enhance aqueous solubility.
- Salt formation : Prepare hydrochloride salts via HCl gas treatment.
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles .
Q. What experimental approaches confirm tautomeric forms?
- X-ray crystallography : Resolves keto-enol tautomerism in the indole-hydrazide moiety.
- Solid-state NMR : Detects tautomeric shifts in crystalline vs. solution states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
